REACTION_CXSMILES
|
[P:1]([O:6]C)([O:4][CH3:5])[O:2][CH3:3].[CH2:8](Cl)[CH:9]=[CH2:10].CCl>[Ni]>[CH3:3][O:2][P:1]([CH2:10][CH:9]=[CH2:8])(=[O:6])[O:4][CH3:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(OC)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
does not fall below 80° to 90° C
|
Type
|
CUSTOM
|
Details
|
after 22 hours
|
Duration
|
22 h
|
Type
|
FILTRATION
|
Details
|
The Raney nickel is filtered off
|
Name
|
|
Type
|
|
Smiles
|
COP(OC)(=O)CC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |